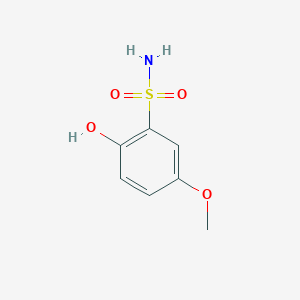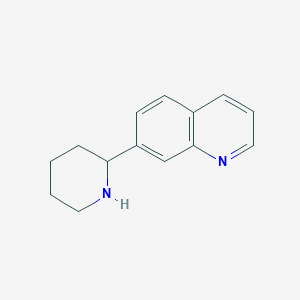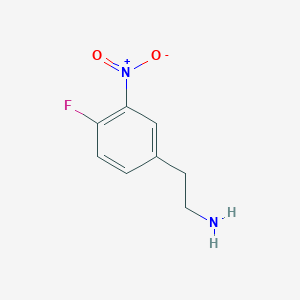
2-(4-Fluoro-3-nitrophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of phenylethylamine, where the phenyl ring is substituted with a fluoro group at the 4-position and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-nitrophenyl)ethanamine typically involves the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine group, resulting in the formation of this compound .
Nitration: The nitration of 4-fluoroaniline is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to produce 4-fluoro-3-nitroaniline.
Reduction: The reduction of 4-fluoro-3-nitroaniline to this compound can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further reduce the nitro group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as nitroso derivatives, amine derivatives, and substituted phenylethylamines.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3-nitrophenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups on the phenyl ring influence its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluoro-3-nitrophenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.
2-(4-Fluoro-3-nitrophenyl)acetic acid: Contains a carboxyl group instead of an amine group.
4-Fluoro-3-nitroaniline: Lacks the ethylamine side chain.
Uniqueness
2-(4-Fluoro-3-nitrophenyl)ethanamine is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. Its ethylamine side chain also contributes to its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
157662-78-7 |
|---|---|
Fórmula molecular |
C8H9FN2O2 |
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3-4,10H2 |
Clave InChI |
GNHDJKUXDHPDEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCN)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


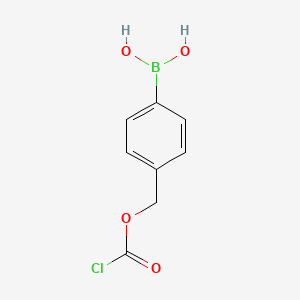
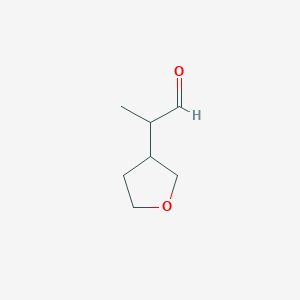
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
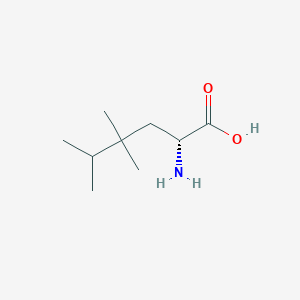
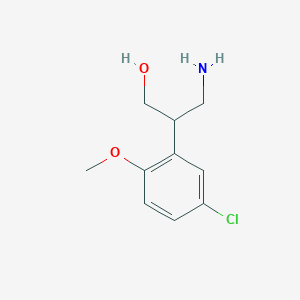

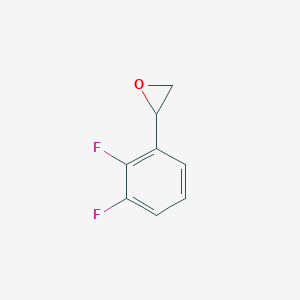

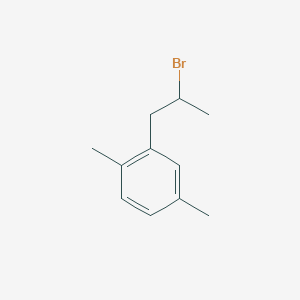
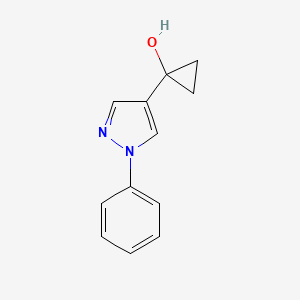
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

